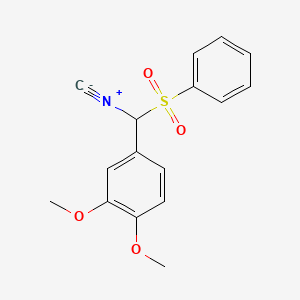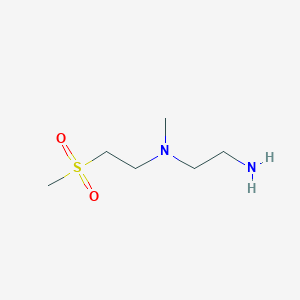
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroquinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products like azido, cyano, or amino derivatives can be formed.
Oxidation Products: Quinoxaline derivatives with varying degrees of oxidation.
Reduction Products: Dihydroquinoxaline derivatives.
科学的研究の応用
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 7-Methyl-1,2,3,4-tetrahydroquinoxaline
- 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Uniqueness
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
6-bromo-7-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3 |
InChIキー |
OELZUFYMOOBVDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


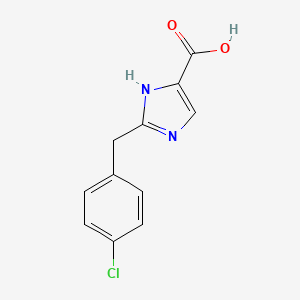
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
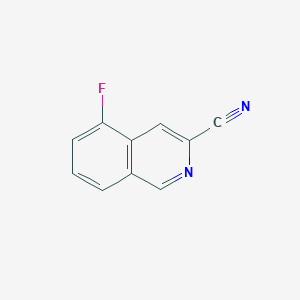

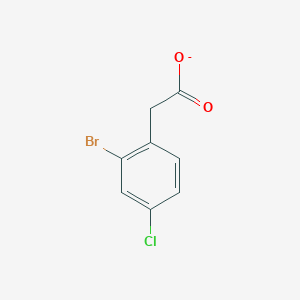
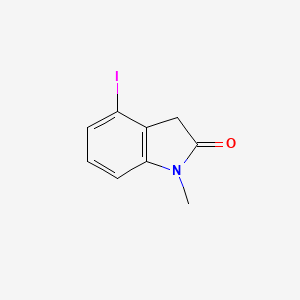
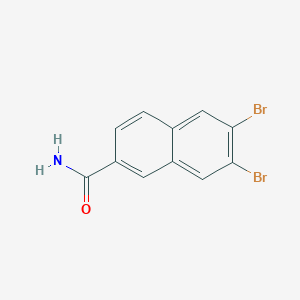
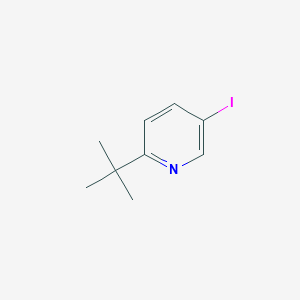
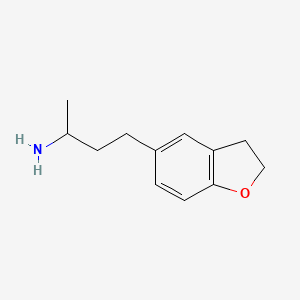
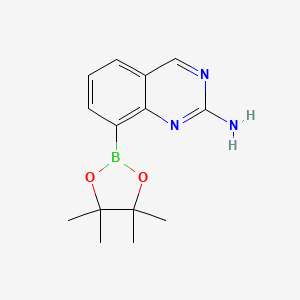
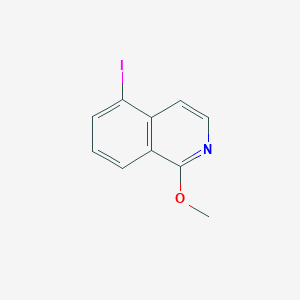
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
